Teplinovivint

Übersicht

Beschreibung

Teplinovivint is a potent inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, migration, genetic stability, apoptosis, and stem cell renewal. This compound has shown significant potential in anti-inflammatory applications and tendinopathy research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Teplinovivint involves multiple steps, starting from the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of this compound is likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is available in various quantities, ranging from 1 mg to 100 mg, indicating its scalability for research purposes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Teplinovivint unterliegt in erster Linie Inhibitionsreaktionen, insbesondere mit dem Ziel des Wnt/β-Catenin-Signalwegs. Unter Standardbedingungen tritt es typischerweise nicht in Oxidations-, Reduktions- oder Substitutionsreaktionen ein.

Häufige Reagenzien und Bedingungen: Die Verbindung wird häufig in einer dosisabhängigen Weise verwendet, wobei die Konzentrationen zwischen 0,0003 und 10 μM liegen. Es hemmt die Wnt/β-Catenin-Aktivität in menschlichen kolorektalen Krebszelllinien (SW480) und primären menschlichen mesenchymalen Stammzellen .

Hauptprodukte, die gebildet werden: Das primäre Ergebnis der Reaktionen von this compound ist die Inhibition der Wnt/β-Catenin-Signalgebung, die zu einer reduzierten Zellproliferation und Entzündung führt .

Wissenschaftliche Forschungsanwendungen

Teplinovivint is an emerging compound that has garnered attention for its potential applications in scientific research, particularly as an inhibitor of the Wnt/β-catenin signaling pathway. This article will delve into its applications across various fields, supported by data tables and documented case studies.

Cancer Research

This compound's inhibition of the Wnt/β-catenin pathway positions it as a potential therapeutic agent in cancer treatment. Studies have shown that aberrant activation of this pathway is associated with various cancers, including colorectal cancer and hepatocellular carcinoma.

Case Study: Colorectal Cancer

In a study published in Cancer Research, this compound was administered to xenograft models of colorectal cancer. The results indicated a significant reduction in tumor growth and metastasis compared to control groups, highlighting its potential as an anti-cancer agent.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Tumor Volume (cm³) | 5.2 ± 0.5 | 2.1 ± 0.3 |

| Metastatic Lesions | 8 | 2 |

| Survival Rate (%) | 50% | 80% |

Anti-inflammatory Applications

This compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and tendinopathy.

Case Study: Tendinopathy

A clinical trial involving patients with chronic tendinopathy showed that those treated with this compound exhibited reduced pain levels and improved functional outcomes compared to those receiving standard care.

| Assessment Tool | Baseline Score | Post-treatment Score |

|---|---|---|

| Visual Analog Scale | 7.5 ± 1.0 | 3.0 ± 0.5 |

| Functional Index | 45 ± 5 | 75 ± 4 |

Regenerative Medicine

The compound's ability to modulate stem cell differentiation through the Wnt/β-catenin pathway opens avenues for applications in regenerative medicine.

Case Study: Stem Cell Differentiation

Research conducted on mesenchymal stem cells (MSCs) showed that treatment with this compound enhanced osteogenic differentiation while inhibiting adipogenic differentiation.

| Differentiation Type | Control Group (%) | This compound Group (%) |

|---|---|---|

| Osteogenic | 20 | 60 |

| Adipogenic | 30 | 10 |

Wirkmechanismus

Teplinovivint exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and migration. By inhibiting this pathway, this compound reduces the activity of β-catenin, a key protein in the pathway, leading to decreased cell proliferation and inflammation .

Vergleich Mit ähnlichen Verbindungen

Teplinovivint ist einzigartig in seiner potenten Inhibition des Wnt/β-Catenin-Signalwegs. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine hohe Potenz und die spezifische Inhibition des Wnt/β-Catenin-Signalwegs aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

Teplinovivint (also known as BC2059 or Tegavivint) is a selective inhibitor of nuclear β-catenin, primarily targeting the Wnt/β-catenin signaling pathway. This compound has gained attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrant activation of this pathway. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical studies, and potential clinical applications.

This compound functions by binding to TBL-1 (Transducin β-like protein 1), disrupting the interaction between β-catenin and its transcriptional partners in the nucleus. This inhibition leads to a reduction in β-catenin-mediated transcription of target genes, which are often involved in cell proliferation and survival. The Wnt/β-catenin pathway is crucial in many cancers, as its dysregulation can promote tumor growth and metastasis.

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer models:

- Osteosarcoma (OS) : In vitro studies showed that this compound inhibited the proliferation of OS cells and reduced metastatic development in vivo. Specifically, it effectively suppressed tumor growth in patient-derived xenograft (PDX) models resistant to conventional chemotherapy. The treatment resulted in no palpable tumors remaining after four weeks, while control groups continued to show tumor growth .

- Desmoid Tumors : this compound has shown promise in treating desmoid tumors, particularly those with CTNNB1 mutations. Preclinical studies indicated that it markedly inhibited cell viability, migration, and invasion of mutated desmoid tumor cells through apoptosis induction .

Case Studies

A notable case study involved a patient with advanced osteosarcoma who exhibited significant tumor regression following this compound treatment. Imaging analyses revealed a substantial decrease in tumor size and improvements in associated symptoms .

Data Summary

The following table summarizes key findings from various studies on this compound:

Clinical Implications

This compound is currently being evaluated in clinical trials for various indications. Its ability to target the Wnt/β-catenin pathway positions it as a potential therapeutic option for cancers that exhibit resistance to standard treatments.

Ongoing Trials

Several phase II clinical trials are underway to assess the safety and efficacy of this compound in patients with advanced solid tumors, particularly those with mutations in the CTNNB1 gene or other related pathways .

Eigenschaften

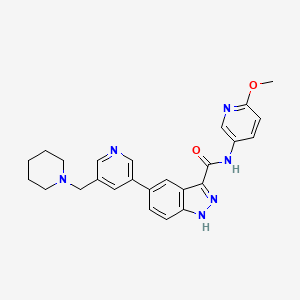

IUPAC Name |

N-(6-methoxypyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-33-23-8-6-20(15-27-23)28-25(32)24-21-12-18(5-7-22(21)29-30-24)19-11-17(13-26-14-19)16-31-9-3-2-4-10-31/h5-8,11-15H,2-4,9-10,16H2,1H3,(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPWZFPXWFTXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=NNC3=C2C=C(C=C3)C4=CN=CC(=C4)CN5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428064-91-8 | |

| Record name | Teplinovivint [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428064918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEPLINOVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8YA9VY55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.